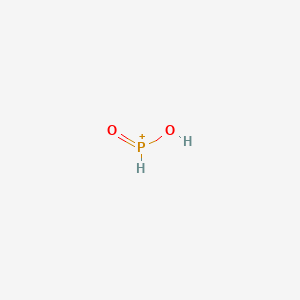

Hydroxy(oxo)phosphanium

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

hydroxy(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HO2P/c1-3-2/h3H/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYXELHUDBJJEV-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[PH+]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873902 | |

| Record name | Phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.989 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6303-21-5 | |

| Record name | Hypophosphorous acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxy(oxo)phosphanium

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Hydroxy(oxo)phosphanium

The term "this compound" refers to a class of phosphorus-containing cations. Structurally, it describes a pentavalent phosphorus atom bonded to both a hydroxyl (-OH) group and an oxo (=O) group, carrying a positive charge. The simplest and most fundamental representation of this class is the protonated form of phosphinic acid (also known as hypophosphorous acid), resulting in the cation [H₂P(O)OH₂]⁺.

This cation is not typically isolated as a stable salt under standard conditions. Instead, it is a highly reactive intermediate, primarily generated in situ in strongly acidic environments. Understanding its formation and characteristics is crucial in the study of reaction mechanisms involving phosphorus oxoacids, particularly in acid-catalyzed processes relevant to organic synthesis and materials science. This guide provides a comprehensive overview of the generation (synthesis) and characterization of this transient species.

Synthesis: In Situ Generation of this compound

The synthesis of this compound is an in situ generation process achieved through the protonation of a suitable precursor, most commonly phosphinic acid or its organic derivatives. The phosphoryl oxygen of the P=O group is the most basic site and is readily protonated by strong acids.

Principle of Synthesis

The core of the synthesis is a Brønsted-Lowry acid-base reaction. The lone pairs on the phosphoryl oxygen of phosphinic acid (H₂P(O)OH) act as a Lewis base, accepting a proton from a strong acid. To achieve complete or significant protonation, a "superacid" is typically required. A superacid is an acid with an acidity greater than that of 100% pure sulfuric acid. Common superacid systems used for generating such reactive cations include:

-

Fluorosulfuric acid (HSO₃F)

-

Trifluoromethanesulfonic acid (CF₃SO₃H, "triflic acid")

-

A mixture of HSO₃F and a Lewis acid, such as antimony pentafluoride (SbF₅), often called "Magic Acid."

The equilibrium for this reaction lies far to the right only in these extremely low-pH media.

Logical Pathway for Generation

The generation of the this compound cation from its phosphinic acid precursor is a direct protonation event. This process is a fundamental acid-base equilibrium.

Caption: Protonation of phosphinic acid to form this compound.

Characterization Methods

Due to its transient and non-isolable nature, the characterization of this compound relies on spectroscopic techniques capable of observing species in solution, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Computational modeling provides complementary theoretical data on its structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for identifying and characterizing protonated phosphorus species in solution. Both ³¹P and ¹H NMR provide critical information.

-

³¹P NMR Spectroscopy: The phosphorus-31 nucleus is 100% abundant and has a spin of ½, making it ideal for NMR studies. The chemical shift (δ) of ³¹P is highly sensitive to the electronic environment around the phosphorus atom.

-

Expected Chemical Shift: Upon protonation of the phosphoryl oxygen, the phosphorus nucleus becomes more deshielded due to the increased positive charge density. This results in a significant downfield shift in the ³¹P NMR spectrum compared to the neutral phosphinic acid precursor. While specific values for [H₂P(O)OH₂]⁺ in superacid are not widely reported, shifts for protonated phosphine oxides can be in the range of +50 to +90 ppm.

-

Coupling: In a proton-coupled ³¹P NMR spectrum, the signal for [H₂P(O)OH₂]⁺ would be split by the directly attached protons. It would appear as a triplet due to coupling with the two P-H protons (¹JPH) and would be further split into a triplet by the two newly acquired O-H protons (²JPH), assuming they are equivalent.

-

-

¹H NMR Spectroscopy:

-

P-H Protons: The protons directly bonded to phosphorus will also experience a downfield shift upon protonation. The signal will appear as a doublet due to the large one-bond coupling (¹JPH) to the phosphorus nucleus.

-

O-H Protons: The signal for the hydroxyl protons of the precursor will be replaced by a new, broader signal at a much lower field, corresponding to the acidic protons of the [–OH₂]⁺ group. This signal may be difficult to observe due to rapid exchange with the acidic solvent.

-

Computational Chemistry

In the absence of experimental structural data (e.g., from X-ray crystallography), computational methods like Density Functional Theory (DFT) are invaluable. These calculations can provide optimized geometries, bond lengths, bond angles, and theoretical NMR chemical shifts that can corroborate experimental findings.

Quantitative Data

Precise experimental data for the unsubstituted this compound cation is scarce in the literature. The following table summarizes expected values and data from related compounds.

| Parameter | Analyte/Precursor | Expected Value / Data | Technique/Source |

| ³¹P Chemical Shift (δ) | Phosphinic Acid (H₃PO₂) | +3 to +15 ppm (solvent dependent) | Experimental NMR |

| This compound | ~ +50 to +90 ppm (Estimated) | Expected from trends | |

| ¹JPH Coupling | Phosphinic Acid (H₃PO₂) | ~500 - 580 Hz | Experimental NMR |

| This compound | Expected to be similar or slightly larger | Expected from trends | |

| P=O Bond Length | Phosphonic Acids (calc.) | ~1.45 - 1.50 Å | Computational |

| P-O(H) Bond Length | Phosphonic Acids (calc.) | ~1.55 - 1.60 Å | Computational |

| P-O(H₂)⁺ Bond Length | This compound | Expected > 1.60 Å (Elongated vs. P-OH) | Theoretical Prediction |

Experimental Protocols

The following provides a detailed methodology for the in situ generation and NMR characterization of a this compound species. Note: This procedure involves superacids and should only be performed by trained personnel in a specialized laboratory with appropriate safety measures (fume hood, acid-resistant gloves, face shield).

Preparation of the NMR Sample in Superacid

Objective: To prepare a solution of phosphinic acid in a superacid medium suitable for low-temperature NMR analysis.

Materials:

-

Phosphinic acid (H₃PO₂)

-

Deuterated chloroform (CDCl₃) for lock signal (in a sealed capillary)

-

Magic Acid (HSO₃F:SbF₅, 1:1 molar ratio)

-

High-pressure NMR tube with a screw cap (e.g., J. Young tube)

-

Dry ice / acetone or liquid nitrogen bath

Procedure:

-

Pre-cool the NMR Tube: Place the J. Young NMR tube in a dry ice/acetone bath to cool it to approximately -78 °C.

-

Prepare Superacid: In a separate, pre-cooled vial inside a fume hood, carefully prepare the Magic Acid solution. This is a highly exothermic and corrosive process.

-

Add Superacid: Using a pre-cooled gas-tight syringe, transfer approximately 0.5 mL of the Magic Acid into the cooled NMR tube.

-

Add Precursor: Add a small, precisely weighed amount (e.g., 5-10 mg) of phosphinic acid to the frozen superacid in the NMR tube.

-

Introduce Lock Capillary: Carefully place a sealed capillary containing CDCl₃ into the NMR tube.

-

Seal and Mix: Seal the tube with the screw cap. While keeping the tube in the cold bath, carefully and slowly agitate the tube to dissolve the phosphinic acid. Allow the tube to warm slowly to a desired low temperature (e.g., -60 °C) for analysis.

Experimental Workflow for NMR Characterization

The following diagram illustrates the workflow for acquiring NMR data for the generated cation.

Caption: Workflow for NMR characterization of this compound.

Conclusion

The this compound cation, [H₂P(O)OH₂]⁺, represents a fundamental reactive intermediate in organophosphorus chemistry. While it is not an isolable species, its in situ generation in superacidic media allows for detailed characterization, primarily through low-temperature NMR spectroscopy. The expected downfield shift in the ³¹P NMR spectrum serves as a key indicator of its formation. This technical guide outlines the theoretical basis and practical considerations for the synthesis and characterization of this important cation, providing a framework for researchers exploring acid-catalyzed reactions of phosphorus compounds.

Phosphinic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Physicochemical Properties and Synthetic Methodologies of a Versatile Phosphorus Oxyacid

Phosphinic acid, also known as hypophosphorous acid, is a phosphorus oxyacid with the chemical formula H₃PO₂. It is a powerful reducing agent and a versatile building block in synthetic organic chemistry, finding significant applications in the pharmaceutical industry. This technical guide provides a detailed overview of the core physical and chemical properties of phosphinic acid, along with experimental protocols and key reaction pathways, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Phosphinic acid is a colorless, oily liquid or deliquescent crystalline solid with a sour odor.[1] It is highly soluble in water, alcohols, and dioxane.[2] The molecule exists in a tautomeric equilibrium, with the phosphinic acid form, HOP(O)H₂, being the major tautomer, and the phosphonous acid form, HP(OH)₂, as the minor tautomer.[2] This equilibrium is crucial to its chemical reactivity.

Quantitative Physicochemical Data

The key physical and chemical properties of phosphinic acid are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of Phosphinic Acid

| Property | Value | Reference |

| Molecular Formula | H₃PO₂ | [2] |

| Molar Mass | 66.00 g/mol | [2] |

| Appearance | Colorless, deliquescent crystals or oily liquid | [2] |

| Melting Point | 26.5 °C (79.7 °F; 299.6 K) | [1][2] |

| Boiling Point | 130 °C (266 °F; 403 K) (decomposes) | [2] |

| Density | 1.493 g/cm³ | [2] |

| Solubility in water | Miscible | [1][2] |

| Vapor Pressure | 0.00323 mmHg at 25 °C | [1] |

Table 2: Chemical Properties of Phosphinic Acid

| Property | Value | Reference |

| IUPAC Name | Phosphinic acid | [2] |

| Acidity (pKa) | 1.1 | [1] |

| Tautomerism | Exists in equilibrium between HOP(O)H₂ (major) and HP(OH)₂ (minor) | [2] |

| Redox Properties | Powerful reducing agent | [2] |

Key Chemical Reactions and Methodologies

Phosphinic acid's chemical behavior is characterized by its acidic nature, powerful reducing capabilities, and its role as a precursor in the synthesis of various organophosphorus compounds.

Tautomeric Equilibrium

The tautomeric equilibrium between the phosphinic acid and phosphonous acid forms is a key determinant of its reactivity. The phosphinic acid form, with its P-H bond, is responsible for its strong reducing properties.

Caption: Tautomeric equilibrium of phosphinic acid.

As a Reducing Agent

Phosphinic acid is a potent reducing agent, capable of reducing metal ions such as Ag⁺, Cu²⁺, and Hg²⁺ to their metallic forms.[3] This property is utilized in applications like electroless plating. For instance, it can reduce silver nitrate to metallic silver.[3]

Reaction Example: Reduction of Silver Nitrate

4AgNO₃ + H₃PO₂ + 2H₂O → 4Ag + H₃PO₄ + 4HNO₃

Esterification Reactions

Esterification of phosphinic acid is a common method to synthesize phosphinate esters, which are valuable intermediates in organic synthesis and drug discovery. Direct esterification with alcohols can be challenging and often requires specific conditions or activating agents.

Experimental Protocol: Esterification using Dicyclohexylcarbodiimide (DCC)

This protocol is based on the method described by Karanewsky for the esterification of phosphinic acids.[4]

Materials:

-

Phosphinic acid

-

Alcohol (slight excess)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

N,N-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the phosphinic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add the alcohol (slight excess) and DMAP (0.1 equivalents) to the solution.

-

In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous THF.

-

Slowly add the DCC solution to the phosphinic acid/alcohol mixture at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the precipitate with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting phosphinate ester by column chromatography on silica gel.

Caption: Experimental workflow for phosphinic acid esterification.

Synthesis of Phosphinic Acid

Industrially, phosphinic acid is typically prepared from the hydrolysis of hypophosphites, which are produced from the reaction of white phosphorus with a strong base. A common laboratory-scale synthesis involves the acidification of a hypophosphite salt, such as sodium hypophosphite, with a strong acid, followed by purification.

Experimental Protocol: Synthesis from Sodium Hypophosphite via Ion Exchange

This method utilizes a cation exchange resin to produce a pure aqueous solution of phosphinic acid.

Materials:

-

Sodium hypophosphite (NaH₂PO₂)

-

Strong acid cation exchange resin (e.g., Dowex 50WX8)

-

Deionized water

-

Hydrochloric acid (for resin regeneration)

Procedure:

-

Resin Preparation: Pack a chromatography column with the cation exchange resin. Regenerate the resin by passing an excess of hydrochloric acid through the column, followed by a thorough wash with deionized water until the eluent is neutral.

-

Ion Exchange: Dissolve a known amount of sodium hypophosphite in deionized water to create a concentrated solution.

-

Slowly pass the sodium hypophosphite solution through the prepared resin column.

-

Collect the eluent, which now contains phosphinic acid.

-

Wash the column with deionized water and collect the washings with the eluent.

-

Concentration: Concentrate the collected aqueous solution of phosphinic acid under reduced pressure to the desired concentration. Avoid excessive heating, as it can lead to decomposition.[2]

Safety and Handling

Phosphinic acid is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area or a fume hood.[5] Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[5][6] Upon heating, it can decompose to produce phosphine gas, which is toxic and spontaneously flammable.[1]

This technical guide provides a foundational understanding of the physical and chemical properties of phosphinic acid, essential for its safe handling and effective use in research and development, particularly within the pharmaceutical sciences. For more specific applications and advanced synthetic procedures, consulting the primary literature is recommended.

References

"Hydroxy(oxo)phosphanium CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hydroxy(oxo)phosphanium, also commonly known as phosphinic acid or hypophosphorous acid. This document details its chemical identity, molecular structure, and key properties, serving as a foundational resource for professionals in research and development.

Chemical Identification and Properties

This compound is a phosphorus oxoacid that plays a significant role as a reducing agent in various chemical processes.[1][2][3] It is a colorless, low-melting compound soluble in water, dioxane, and alcohols.[1][3] While its formula is often written as H3PO2, a more descriptive representation that highlights its monoprotic nature is HOP(O)H2.[1][2] This compound exists in equilibrium with its minor tautomer, HP(OH)2.[2]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| CAS Number | 6303-21-5[4][5][6] |

| Molecular Formula | H2O2P+ (or H3PO2)[4] |

| Molecular Weight | 66.00 g/mol [1][2][5] |

| IUPAC Name | Phosphinic acid[1][5] |

| Synonyms | Hypophosphorous acid, Hydroxy(oxo)-λ5-phosphane[1][3][6] |

| Appearance | Colorless oily liquid or deliquescent crystals[1][2] |

| Melting Point | 26.5 °C (79.7 °F; 299.6 K)[1] |

| Boiling Point | Decomposes at 130 °C (266 °F; 403 K)[1] |

| Acidity (pKa) | 1.2[1] |

Molecular Structure

The molecular structure of this compound is pseudo-tetrahedral.[5] It consists of a central phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group, and single-bonded to two hydrogen atoms. This structural arrangement is crucial for its chemical reactivity, particularly its potent reducing properties.

References

Tautomerism in Hypophosphorous Acid Solutions: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric equilibrium of hypophosphorous acid (H₃PO₂) in solution. Understanding this phenomenon is critical for professionals in drug development and various scientific fields, as the reactivity and properties of hypophosphorous acid and its derivatives are intrinsically linked to the presence and interconversion of its tautomeric forms.

The Core of Tautomerism in Hypophosphorous Acid

Hypophosphorous acid, systematically named phosphinic acid, exists in a dynamic equilibrium between two tautomeric forms: the tetracoordinated phosphinic acid and the tricoordinated phosphonous acid.[1][2] The equilibrium strongly favors the phosphinic acid form.[1]

-

Phosphinic Acid (Major Tautomer): HOP(O)H₂ - This form is characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to a hydroxyl group, and single-bonded to two hydrogen atoms.

-

Phosphonous Acid (Minor Tautomer): HP(OH)₂ - In this form, the phosphorus atom is single-bonded to one hydrogen atom and two hydroxyl groups, possessing a lone pair of electrons.[1]

The phosphonous acid tautomer, although present in minute quantities, is often the more reactive species in certain reactions, particularly in its role as a nucleophile in coordination chemistry and organic synthesis.[3]

Caption: Tautomeric equilibrium of hypophosphorous acid.

Quantitative Data on Tautomerism

While the equilibrium lies significantly towards the phosphinic acid form, precise experimental quantification of the equilibrium constant (Keq) in various solvents is not extensively documented in the literature. However, computational studies and data from related compounds provide valuable insights.

| Parameter | Value / Observation | Method / Conditions | Reference |

| Equilibrium Position | Strongly favors the phosphinic acid (P=O) form. | General observation from multiple spectroscopic studies | [1] |

| Tautomerization Energy (ΔE) | Calculated to be > 5 kcal/mol, indicating the P(V) form is significantly more stable. | Density Functional Theory (DFT) calculations | [4] |

| Estimated Equilibrium Constant (Keq) | Estimated to be in the order of 10⁻¹² for K = [HP(OH)₂]/[H₂PO(OH)]. This value is based on kinetic data and is similar to that of phosphorous acid. | Calculation from kinetic data | [5] |

| Initial Tautomerization Rate | H₃PO₂ exhibits the fastest initial tautomerization rate among a series of phosphinylidene compounds (H₃PO₂ > Ph₂P(O)H > (PhO)₂P(O)H > ...). The half-life for deuteration is 180 seconds. | 31P NMR spectroscopy with D₂O exchange | [6] |

| Uncatalyzed Tautomerization Barrier | Prohibitively high, estimated to be ~60 kcal/mol for the intramolecular proton transfer. | Computational studies | [1] |

Catalysis of Tautomerization

The high energy barrier for uncatalyzed intramolecular proton transfer suggests that tautomerization in solution is typically a catalyzed process.

Acid Catalysis

Acid catalysis proceeds through the protonation of the phosphoryl oxygen, which increases the acidity of the P-H proton, facilitating its removal.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

"stability and decomposition of aqueous Hydroxy(oxo)phosphanium"

An In-depth Technical Guide on the Stability and Decomposition of Aqueous Hydroxy(oxo)phosphanium

For Researchers, Scientists, and Drug Development Professionals

This compound, more commonly known as hypophosphorous acid (H₃PO₂) or phosphinic acid, is a phosphorus oxoacid with significant applications as a reducing agent in various chemical processes. Its stability in aqueous solutions is a critical parameter for its storage, handling, and efficacy in applications such as electroless plating, synthesis of phosphorus-containing compounds, and potentially in biological systems. This technical guide provides a comprehensive overview of the current understanding of the stability and decomposition of aqueous this compound, including its decomposition pathways, influencing factors, and analytical methods for its study. While specific kinetic data is sparse in publicly available literature, this guide consolidates existing knowledge to provide a framework for researchers and professionals in the field.

Introduction to this compound

This compound is the IUPAC name for the cation [PH₂(OH)O]⁺. However, in the context of its aqueous chemistry, the term typically refers to its neutral form, hypophosphorous acid (H₃PO₂), a colorless, oily liquid or deliquescent crystalline solid that is highly soluble in water. It is a monoprotic acid, with the two hydrogen atoms bonded directly to the phosphorus atom not being acidic.

Stability and Decomposition Pathways

The stability of aqueous this compound is influenced by several factors, most notably temperature and pH.

Thermal Decomposition

Heating aqueous solutions of hypophosphorous acid leads to its decomposition through two primary pathways:

-

Oxidation: At temperatures up to 90°C, in the presence of water, hypophosphorous acid can be oxidized to phosphorous acid (H₃PO₃), releasing hydrogen gas.[1]

-

Disproportionation: At temperatures above 110-130°C, hypophosphorous acid undergoes disproportionation to yield phosphorous acid (H₃PO₃) and phosphine (PH₃), a toxic and flammable gas.[2]

The overall disproportionation reaction can be represented as:

3H₃PO₂ → 2H₃PO₃ + PH₃

Effect of pH

Oxidation by Other Agents

Hypophosphorous acid is a potent reducing agent and can be oxidized by various oxidizing agents to phosphorous acid and subsequently to phosphoric acid (H₃PO₄).

Quantitative Data on Stability and Decomposition

A comprehensive search of the available literature did not yield specific quantitative data such as rate constants, half-lives at different pH and temperature values, or Arrhenius parameters for the decomposition of aqueous this compound. The following table summarizes the qualitative information gathered.

| Parameter | Condition | Observation | Reference(s) |

| Decomposition Products | Heating aqueous solution | Phosphorous acid (H₃PO₃) and Phosphine (PH₃) | [2] |

| Heating aqueous solution (≤ 90°C) | Phosphorous acid (H₃PO₃) and Hydrogen (H₂) | [1] | |

| Decomposition Onset | Thermal | Begins around 30°C, more significant above 110°C | [2][5] |

| pH Influence | General | Stability is expected to be pH-dependent | [3][4] |

Experimental Protocols for Stability Assessment

To assess the stability of aqueous this compound, a combination of analytical techniques can be employed to monitor its concentration and the formation of its degradation products over time under controlled conditions (e.g., varying temperature and pH).

Experimental Workflow for Stability Study

The following workflow can be used to systematically study the stability of this compound.

Workflow for studying the stability of aqueous this compound.

Detailed Methodologies

Ion chromatography with suppressed conductivity detection is a robust method for the simultaneous quantification of hypophosphite (H₂PO₂⁻), phosphite (HPO₃²⁻), and phosphate (PO₄³⁻) ions in aqueous solutions.[6][7][8]

Instrumentation:

-

Ion chromatograph equipped with a suppressed conductivity detector.

-

Anion-exchange column suitable for the separation of phosphorus oxyanions (e.g., Metrosep A Supp 5 or similar).[9]

-

Guard column to protect the analytical column.

-

Autosampler for automated injections.

Reagents and Standards:

-

Deionized water (18.2 MΩ·cm).

-

Eluent: A gradient of sodium hydroxide (NaOH) or a sodium carbonate/bicarbonate buffer. The exact gradient program should be optimized for the specific column and instrument.

-

Suppressor regenerant (e.g., sulfuric acid solution).

-

Stock standard solutions of sodium hypophosphite, sodium phosphite, and sodium phosphate (1000 mg/L). Working standards are prepared by serial dilution of the stock solutions.

Procedure:

-

Sample Preparation: Dilute the aqueous samples containing this compound to a concentration within the linear range of the instrument. Filter the samples through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Metrosep A Supp 5, 250 mm x 4.0 mm, 5 µm particle size.[9]

-

Eluent: A gradient of NaOH. A possible starting point is a gradient from a low concentration (e.g., 2 mM) to a higher concentration (e.g., 50 mM) over a period of 20-30 minutes to elute all three anions.

-

Flow Rate: 0.7 - 1.0 mL/min.

-

Injection Volume: 10 - 50 µL.

-

Detector: Suppressed conductivity.

-

-

Calibration: Inject a series of working standards of known concentrations to generate a calibration curve for each anion.

-

Analysis: Inject the prepared samples and quantify the concentrations of hypophosphite, phosphite, and phosphate based on the calibration curves.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct, non-destructive analysis of phosphorus-containing compounds.[10][11][12] It can be used to monitor the disappearance of the hypophosphorous acid signal and the appearance of signals corresponding to its decomposition products.

Instrumentation:

-

NMR spectrometer with a broadband probe tunable to the ³¹P frequency.

Reagents and Standards:

-

Deuterated water (D₂O) for locking the magnetic field.

-

Phosphoric acid (85% in H₂O) or another suitable phosphorus compound as an external reference standard.

Procedure:

-

Sample Preparation: Prepare the aqueous solution of this compound in a mixture of H₂O and D₂O (typically 90:10). The concentration should be high enough for good signal-to-noise in a reasonable acquisition time.

-

NMR Acquisition Parameters:

-

Nucleus: ³¹P.

-

Pulse Program: A standard one-pulse experiment with proton decoupling.

-

Reference: 85% H₃PO₄ (external standard) set to 0 ppm.

-

Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being observed to ensure quantitative results.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Integrate the signals corresponding to hypophosphorous acid, phosphorous acid, and phosphoric acid. The relative concentrations of these species can be determined from the integral ratios.

-

Expected chemical shifts (relative to 85% H₃PO₄):

-

Hypophosphorous acid (H₃PO₂): The chemical shift will be a triplet due to coupling with the two directly attached protons.

-

Phosphorous acid (H₃PO₃): The chemical shift will be a doublet due to coupling with the single directly attached proton.

-

Phosphoric acid (H₃PO₄): A singlet.

-

-

Role in Biological Signaling Pathways

Direct evidence for the role of this compound as a signaling molecule in mainstream cellular signaling pathways is currently lacking in the scientific literature. However, the metabolism of reduced phosphorus compounds, including hypophosphite, is a known process in certain microorganisms.[1][13][14]

Some bacteria, such as Pseudomonas stutzeri, possess enzymatic pathways to oxidize hypophosphite to phosphite, and subsequently to phosphate, which can then be assimilated.[15][16] This metabolic capability suggests a role for reduced phosphorus compounds in the biogeochemical phosphorus cycle and in the survival of these organisms in phosphate-limited environments.

The enzymatic oxidation of hypophosphite involves a dioxygenase, indicating a potential link to redox-related metabolic processes in these organisms.[15]

Microbial oxidation pathway of hypophosphite.

Conclusion

This compound (hypophosphorous acid) is a reactive molecule whose stability in aqueous solution is a key consideration for its industrial and research applications. Its decomposition is primarily driven by temperature, leading to disproportionation into phosphorous acid and phosphine. While a pH-dependence on its stability is expected, detailed quantitative kinetic data remains an area for further investigation. The analytical methods of ion chromatography and ³¹P NMR spectroscopy provide robust tools for monitoring its stability and elucidating its decomposition kinetics. Although not a recognized signaling molecule in higher organisms, its role in the metabolism of certain bacteria highlights the diversity of phosphorus chemistry in biological systems. This guide provides a foundational understanding for professionals working with this important phosphorus compound.

References

- 1. Microbial metabolism of reduced phosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypophosphoric acid - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 13. annualreviews.org [annualreviews.org]

- 14. annualreviews.org [annualreviews.org]

- 15. researchgate.net [researchgate.net]

- 16. Molecular genetic analysis of phosphite and hypophosphite oxidation by Pseudomonas stutzeri WM88 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Hydroxy(oxo)phosphanium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy(oxo)phosphanium (H₂O₂P⁺), the protonated form of hypophosphorous acid, is a reactive cationic species of interest in various chemical contexts. A thorough understanding of its structural and electronic properties is crucial for applications ranging from synthetic chemistry to materials science. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the transient nature of this cation, this guide will heavily reference the readily available data for its conjugate base, hypophosphorous acid, and extrapolate the expected spectroscopic features of the cation. Detailed experimental protocols and data interpretation strategies are presented to aid researchers in their investigations of this and related phosphorus-containing compounds.

Introduction

This compound is the IUPAC name for the cation with the chemical formula H₂O₂P⁺. It is formed by the protonation of the oxygen atom of hypophosphorous acid (H₃PO₂), also known as phosphinic acid. The chemistry of phosphorus compounds is vast and plays a significant role in various fields, including drug development, where phosphate and phosphonate groups are common moieties. Understanding the spectroscopic signature of key intermediates and reactive species like this compound is paramount for reaction monitoring, quality control, and mechanistic studies.

This guide will delve into the theoretical and practical aspects of NMR and IR spectroscopy as applied to the study of this compound. While direct experimental spectra of the isolated cation are scarce in the literature, we can predict its spectroscopic characteristics based on the well-documented spectra of hypophosphorous acid and the principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and bonding in molecules containing phosphorus. Both ³¹P and ¹H NMR are highly informative for the analysis of this compound and its precursor.

³¹P NMR Spectroscopy

The ³¹P nucleus has a spin of ½ and a natural abundance of 100%, making it an excellent nucleus for NMR studies.[1] The chemical shift of ³¹P is sensitive to the electronic environment around the phosphorus atom.

-

Hypophosphorous Acid (H₃PO₂): In its neutral form, the ³¹P NMR spectrum of hypophosphorous acid typically exhibits a triplet due to coupling with the two directly attached protons (P-H). The chemical shift is generally observed in the range of +3 to +15 ppm relative to 85% H₃PO₄.

-

This compound (H₂O₂P⁺): Upon protonation of the phosphoryl oxygen, a significant downfield shift (to a higher ppm value) of the ³¹P signal is expected. This is due to the deshielding effect of the positive charge. The coupling pattern would likely remain a triplet, as the P-H bonds are retained. The magnitude of the ¹J(P,H) coupling constant may also be altered upon protonation.

¹H NMR Spectroscopy

¹H NMR provides information about the protons in the molecule.

-

Hypophosphorous Acid (H₃PO₂): The ¹H NMR spectrum shows a doublet for the protons directly bonded to phosphorus, with a large coupling constant (¹J(P,H)) typically in the range of 500-700 Hz. The hydroxyl proton signal is often broad and may not show coupling due to exchange.

-

This compound (H₂O₂P⁺): For the cation, the P-H protons would remain as a doublet, potentially with a shift in their chemical shift and a change in the ¹J(P,H) coupling constant. The two hydroxyl protons would become equivalent and might appear as a single, potentially broad signal, depending on the solvent and temperature. A study on the protonation of hypophosphorous acid in strong acids like H₂O·BF₃ and CH₃OH·BF₃ identified the related PH₄⁺ ion, demonstrating the utility of NMR in studying such species.[2][3]

Quantitative NMR Data (Hypophosphorous Acid)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ³¹P | +3 to +15 | Triplet | ¹J(P,H) ≈ 500-580 |

| ¹H (P-H) | ~7.0 | Doublet | ¹J(P,H) ≈ 500-580 |

| ¹H (O-H) | Variable | Singlet (broad) | - |

Note: Specific chemical shifts can vary depending on the solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule and provides valuable information about the functional groups present.

-

Hypophosphorous Acid (H₃PO₂): The IR spectrum of hypophosphorous acid is characterized by strong absorptions corresponding to the P=O stretching vibration (typically around 1200-1300 cm⁻¹), P-H stretching (around 2300-2400 cm⁻¹), and O-H stretching (a broad band around 2500-3300 cm⁻¹).

-

This compound (H₂O₂P⁺): Upon protonation, the P=O bond becomes a P-OH single bond. This will result in the disappearance of the strong P=O stretching band and the appearance of new P-O single bond stretching vibrations (typically in the 900-1100 cm⁻¹ region). The O-H stretching region will also be altered, likely showing sharper bands corresponding to the two P-OH groups.

Key Vibrational Frequencies (Hypophosphorous Acid)

| Vibrational Mode | Frequency Range (cm⁻¹) |

| ν(P-H) | 2300 - 2400 |

| ν(P=O) | 1200 - 1300 |

| ν(P-O) | 900 - 1100 |

| ν(O-H) | 2500 - 3300 (broad) |

Note: These are approximate ranges and can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocols

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble and which does not react with it. For studying the protonation of hypophosphorous acid, a strong deuterated acid like D₂SO₄ or a superacid system may be necessary. For general analysis of phosphonium salts, solvents like CD₂Cl₂, CDCl₃, or DMSO-d₆ are commonly used.[4][5]

-

Concentration: A concentration of 5-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ³¹P and ¹H NMR.[5]

-

Sample Filtration: To ensure a homogeneous magnetic field, the sample should be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6]

-

Reference Standard: Chemical shifts in ³¹P NMR are typically referenced to an external standard of 85% H₃PO₄.[1]

FTIR Sample Preparation

The choice of sampling technique for FTIR depends on the physical state of the sample.

-

Attenuated Total Reflectance (ATR): ATR-FTIR is a convenient method for both liquid and solid samples, requiring minimal sample preparation. A small amount of the sample is placed directly on the ATR crystal.[7] This technique is particularly useful for aqueous solutions.[8][9][10]

-

KBr Pellet (for solid samples): If the sample is a stable solid salt of this compound, it can be analyzed as a KBr pellet. Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.[7][11][12]

-

Solution Cell (for liquid samples): For solution-state IR, a liquid cell with windows transparent to IR radiation (e.g., NaCl or CaF₂) can be used. The choice of solvent is critical, as solvent absorption bands can obscure sample signals.[7]

Visualizations

Caption: Protonation equilibrium between hypophosphorous acid and this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound, while challenging due to its reactive nature, is accessible through a combination of NMR and IR spectroscopy. By analyzing its stable precursor, hypophosphorous acid, and applying fundamental spectroscopic principles, a detailed understanding of the cation's structure and bonding can be achieved. This technical guide provides the foundational knowledge, including expected spectral data and detailed experimental protocols, to empower researchers in the fields of chemistry and drug development to confidently investigate this and other related phosphorus species. The provided workflows and diagrams serve as a practical roadmap for experimental design and data interpretation.

References

- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. N.m.r. study of the protonation of phosphine, hypophosphorous acid and orthophosphorous acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. N.m.r. study of the protonation of phosphine, hypophosphorous acid and orthophosphorous acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. emerginginvestigators.org [emerginginvestigators.org]

- 12. researchgate.net [researchgate.net]

"understanding the oxidation states of phosphorus in Hydroxy(oxo)phosphanium"

An In-depth Technical Guide to Understanding the Oxidation States of Phosphorus in Hydroxy(oxo)phosphanium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the oxidation state of phosphorus in the chemical entity this compound (H₂O₂P⁺). A fundamental concept in chemistry, the oxidation state is crucial for understanding the redox properties, reactivity, and electronic structure of molecules, which is of paramount importance in fields such as materials science and drug development. This document outlines the principles of oxidation state assignment and applies them to determine the oxidation state of phosphorus in the specified cation.

Introduction to Oxidation States

The oxidation state, or oxidation number, is a hypothetical charge that an atom would have if all bonds to atoms of different elements were 100% ionic. This concept provides a framework for tracking the transfer of electrons in chemical reactions (redox reactions). The assignment of oxidation states follows a set of established rules based on the electronegativity of the elements involved.

General Rules for Assigning Oxidation States:

-

The oxidation state of an atom in its elemental form is 0.

-

The oxidation state of a monatomic ion is equal to its charge.

-

The algebraic sum of the oxidation states of all atoms in a neutral molecule is 0.

-

The algebraic sum of the oxidation states of all atoms in a polyatomic ion is equal to the charge of the ion.[1][2]

-

In compounds, fluorine is always assigned an oxidation state of -1.

-

In most compounds, oxygen is assigned an oxidation state of -2. Exceptions include peroxides (O₂²⁻), superoxides (O₂⁻), and compounds with fluorine.[3]

-

In most compounds, hydrogen is assigned an oxidation state of +1. The exception is in metal hydrides where it is -1.[1]

The Structure of this compound

This compound is a cation with the molecular formula H₂O₂P⁺.[1] Its structure consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to another oxygen atom, which in turn is bonded to a hydrogen atom. The second hydrogen atom is also bonded to the phosphorus atom. The positive charge is formally placed on the phosphorus atom.

Determination of the Oxidation State of Phosphorus

To determine the oxidation state of phosphorus in this compound (H₂O₂P⁺), we apply the established rules, considering the overall charge of the ion is +1.

The electronegativity values on the Pauling scale are approximately:

-

Oxygen (O): 3.44

-

Phosphorus (P): 2.19

-

Hydrogen (H): 2.20

Based on these values, oxygen is significantly more electronegative than both phosphorus and hydrogen.[4][5][6] Therefore, oxygen will have a negative oxidation state, and hydrogen will have a positive one.

Let the oxidation state of phosphorus be 'x'. We can set up the following equation:

(Oxidation State of H) * 2 + (Oxidation State of O) * 2 + (Oxidation State of P) = +1

Assigning the common oxidation states:

-

Hydrogen (H) = +1

-

Oxygen (O) = -2

The equation becomes:

(+1) * 2 + (-2) * 2 + x = +1 2 - 4 + x = +1 -2 + x = +1 x = +1 + 2 x = +3

Therefore, the oxidation state of phosphorus in this compound is +3 .

Data Presentation

The oxidation states of the constituent atoms in this compound are summarized in the table below for clarity.

| Atom | Symbol | Quantity | Oxidation State per Atom | Total Contribution to Charge |

| Hydrogen | H | 2 | +1 | +2 |

| Oxygen | O | 2 | -2 | -4 |

| Phosphorus | P | 1 | +3 | +3 |

| Total | H₂O₂P⁺ | +1 |

Visualization of Electron Assignment

The following diagram illustrates the logical relationship for determining the oxidation state of phosphorus in this compound based on electronegativity differences. In this formalism, the more electronegative atom in a bond is assigned all the bonding electrons.

Caption: Logical workflow for determining the oxidation state of phosphorus.

Conclusion

The oxidation state of phosphorus in this compound (H₂O₂P⁺) is determined to be +3. This is derived by applying the standard rules of oxidation state assignment, which are fundamentally based on the relative electronegativities of the constituent atoms. A clear understanding of these principles is essential for professionals in chemistry-related scientific disciplines to predict and interpret chemical behavior.

References

Navigating the Solubility of Hypophosphorous Acid in Organic Solvents: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of hypophosphorous acid (HPA), also known as phosphinic acid, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize HPA as a potent reducing agent and chemical intermediate. While quantitative solubility data is not extensively available in public literature, this guide consolidates qualitative solubility information, outlines a general experimental protocol for its determination, and offers a logical framework for solvent selection.

Core Concepts: Understanding Hypophosphorous Acid

Hypophosphorous acid (H₃PO₂) is a phosphorus oxyacid with the more descriptive structural formula HOP(O)H₂. This structure underscores its nature as a monoprotic acid. It is a colorless, low-melting solid that is commercially available, typically as a 50% aqueous solution. Anhydrous HPA can be obtained by the continuous extraction of its aqueous solution with diethyl ether. HPA is a powerful reducing agent and sees significant use in applications such as electroless nickel plating and the reduction of arenediazonium salts in organic synthesis.

Qualitative Solubility of Hypophosphorous Acid in Organic Solvents

Hypophosphorous acid exhibits a wide range of solubility in organic solvents, largely dictated by the polarity and hydrogen bonding capabilities of the solvent. The available literature consistently indicates high solubility in polar protic and polar aprotic solvents.

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol, Propanol | Soluble / Very Soluble |

| Ethers | Diethyl Ether, Dioxane | Soluble / Very Soluble |

| Ketones | Acetone | Miscible |

| Water | Miscible |

It is important to note that while terms like "soluble" and "miscible" are used in the literature, precise quantitative data such as g/100 mL or mole fraction at varying temperatures are not readily found in the reviewed sources. This lack of data necessitates that researchers determine the solubility of HPA in their specific solvent systems experimentally, particularly when precise concentrations are required for reaction stoichiometry or process design.

Experimental Protocol for Determining Solubility

For researchers needing to quantify the solubility of hypophosphorous acid in a specific organic solvent, the isothermal saturation method followed by titration is a reliable approach. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved HPA.

Materials and Equipment:

-

Anhydrous hypophosphorous acid

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Burette, flasks, and other standard laboratory glassware

Procedure:

-

Sample Preparation: Add an excess amount of anhydrous hypophosphorous acid to a known volume of the chosen organic solvent in a sealed flask. The presence of excess solid HPA is crucial to ensure that the solution becomes saturated.

-

Equilibration: Place the flask in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration will vary depending on the solvent and temperature and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration stabilizes).

-

Phase Separation: Once equilibrium is achieved, allow the solid to settle. Carefully extract a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter that is compatible with the organic solvent. This step is critical to prevent any undissolved solid from being included in the analysis.

-

Titration: Accurately measure a known volume of the saturated solution into a flask. Dilute with deionized water if necessary. Add a few drops of phenolphthalein indicator and titrate with a standardized solution of sodium hydroxide until a persistent pink color is observed.

-

Calculation: Calculate the concentration of hypophosphorous acid in the organic solvent using the following formula:

Solubility (g/L) = (VNaOH × MNaOH × MWHPA) / Vsample

Where:

-

VNaOH = Volume of NaOH solution used for titration (L)

-

MNaOH = Molarity of the NaOH solution (mol/L)

-

MWHPA = Molecular weight of hypophosphorous acid (66.00 g/mol )

-

Vsample = Volume of the saturated organic solvent sample taken for titration (L)

-

Safety Precautions: Hypophosphorous acid is a corrosive material and a strong reducing agent. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Logical Workflow for Solvent Selection

The choice of an appropriate organic solvent for a reaction involving hypophosphorous acid depends on several factors beyond just solubility. The following diagram, generated using the DOT language, illustrates a logical workflow for solvent selection.

Caption: A logical workflow for selecting an optimal organic solvent for reactions involving hypophosphorous acid.

This workflow emphasizes a systematic approach, starting with the fundamental reaction needs and progressively narrowing down the solvent choices by considering solubility, chemical compatibility, and practical safety and process considerations. For professionals in drug development, this structured approach is crucial for ensuring reaction efficiency, reproducibility, and safety.

An In-depth Technical Guide on the Thermodynamic Properties of Hydroxy(oxo)phosphanium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of hydroxy(oxo)phosphanium, more commonly known as hypophosphorous acid or phosphinic acid (H₃PO₂). This document collates available quantitative data, outlines detailed experimental protocols for thermodynamic measurements, and presents key chemical pathways. Due to the limited availability of experimentally determined thermodynamic data, this guide also emphasizes the importance of computational methods for a more complete understanding. This guide is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who work with this versatile reducing agent.

Introduction

This compound, with the chemical formula H₃PO₂, is a phosphorus oxoacid that exists in tautomeric equilibrium with the more prevalent phosphinic acid form. It is a powerful reducing agent utilized in various industrial applications, including electroless nickel plating, as a polymerization catalyst, and in organic synthesis.[1] A thorough understanding of its thermodynamic properties is crucial for process optimization, safety assessments, and predicting its reactivity and stability under different conditions.

Thermodynamic Properties

Quantitative thermodynamic data for this compound is not extensively documented in readily accessible databases. The following table summarizes the available data. It is important to note that discrepancies exist in the literature, particularly for the standard enthalpy of formation.

Table 1: Thermodynamic and Physical Properties of this compound (Hypophosphorous Acid)

| Property | Value | State | Reference(s) |

| Standard Enthalpy of Formation (ΔHf°) | -604.6 kJ/mol | Crystalline | [2] |

| -142.3 kcal/mol (~ -595.4 kJ/mol) | Liquid | ||

| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not readily available | - | - |

| Standard Molar Entropy (S°) | Data not readily available | - | - |

| Molecular Weight | 66.00 g/mol | - | [3] |

| Melting Point | 26.5 °C | - | [2][3] |

| Boiling Point | 130 °C (decomposes) | - | [3] |

| Density | 1.493 g/cm³ | Solid | [3] |

| 1.22 g/cm³ | 50% aqueous solution | [3] |

Note: The significant discrepancy in the standard enthalpy of formation highlights the need for further experimental verification.

Key Chemical Pathways and Logical Relationships

The synthesis and decomposition of this compound involve several key chemical reactions. Understanding these pathways is essential for its production and safe handling.

Industrial Synthesis of Hypophosphorous Acid

One common industrial synthesis involves a two-step process starting from white phosphorus.

References

Methodological & Application

Application Notes and Protocols for the Reduction of Arenediazonium Salts with Hypophosphorous Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the reductive deamination of arenediazonium salts using hypophosphorous acid. This two-step process is a valuable synthetic tool for removing an amino group from an aromatic ring, often after it has been used as a directing group in electrophilic aromatic substitution reactions.

I. Overview

The conversion of an aromatic primary amine to a deaminated arene involves two key steps:

-

Diazotization: The aromatic primary amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C) to form a stable arenediazonium salt.[1][2]

-

Reduction: The resulting arenediazonium salt is then reduced with hypophosphorous acid (H₃PO₂), which replaces the diazonium group with a hydrogen atom.[3][4] This reduction is understood to proceed via a free-radical mechanism.[3][5]

This method is particularly useful in multi-step syntheses where an amino group is strategically introduced to direct the substitution of other functional groups onto the aromatic ring and is subsequently removed.[5]

II. Quantitative Data Summary

The following table summarizes representative quantitative data for the reduction of various arenediazonium salts with hypophosphorous acid.

| Starting Aniline (Substituent) | Product | Diazotization Conditions | Reduction Conditions | Reaction Time (h) | Yield (%) |

| 2,6-Dibromo-4-methylaniline | 3,5-Dibromotoluene | NaNO₂, HCl, 0-5 °C, 0.5 h | NaH₂PO₂·H₂O, HCl, 0-20 °C | 21 | 93 |

| p-Toluidine | Toluene | NaNO₂, H₂SO₄, <20 °C, 0.5 h | H₃PO₂ | Not Specified | High |

| Aniline | Benzene | NaNO₂, HCl, 0-5 °C | H₃PO₂ | Not Specified | High |

| p-Nitroaniline | Nitrobenzene | NaNO₂, H₂SO₄, 0-5 °C | H₃PO₂ | Not Specified | Good |

| Anthranilic acid | Benzoic acid | NaNO₂, HCl, 0-5 °C | H₃PO₂ | Not Specified | Good |

Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials.

III. Experimental Protocols

A. General Protocol for the Reduction of an Arenediazonium Salt

This protocol provides a general procedure for the deamination of an aromatic amine.

Materials:

-

Aromatic amine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Hypophosphorous acid (H₃PO₂, 50% aqueous solution) or its salt (e.g., sodium hypophosphite monohydrate, NaH₂PO₂·H₂O)

-

Ice

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

Step 1: Diazotization

-

In a flask equipped with a magnetic stirrer, dissolve the aromatic amine in a suitable amount of concentrated mineral acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature between 0-5 °C. The appearance of a reddish-brown gas (NO₂) indicates the presence of excess nitrous acid.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction

-

To the cold diazonium salt solution, add the hypophosphorous acid (or its salt) dropwise, while maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight until the gas evolution ceases.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3 x 50 mL).[2]

-

Combine the organic extracts and wash them successively with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[2]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation, recrystallization, or column chromatography, depending on its physical properties.

B. Detailed Protocol: Synthesis of 3,5-Dibromotoluene from 2,6-Dibromo-4-methylaniline

This protocol is a specific example of the deamination reaction.

Materials:

-

2,6-Dibromo-4-methylaniline

-

Concentrated hydrochloric acid (37%)

-

Sodium nitrite (NaNO₂)

-

Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)

-

Deionized water

-

Ice

Procedure:

Step 1: Formation of the Diazonium Salt

-

To a 5 L reaction vessel, add 1.5 L of water and 580 g of concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

With stirring, add 500 g of 2,6-dibromo-4-methylaniline in five portions, maintaining the temperature at 0-5 °C. A pale yellow suspension will form.

-

While keeping the temperature below 5 °C, slowly add a solution of 156 g of sodium nitrite dissolved in 500 mL of water. A small amount of reddish-brown gas may be evolved, and the solid will slowly dissolve.

-

After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. The solution should become clear with some foam on the surface.

Step 2: Reduction of the Diazonium Salt

-

Prepare the hypophosphorous acid solution by mixing 524 g of sodium hypophosphite monohydrate with 601 g of 30% hydrochloric acid. Stir for 1 hour and filter to remove any undissolved sodium chloride.

-

Add the freshly prepared hypophosphorous acid solution dropwise to the cold diazonium salt solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 5 hours.

-

Remove the ice bath and allow the mixture to slowly warm to 15-20 °C and stir for an additional 16 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC) to confirm the consumption of the diazonium salt.

Step 3: Isolation and Purification

-

Filter the reaction mixture under reduced pressure.

-

Wash the collected solid with water to obtain the crude product.

-

The crude 3,5-dibromotoluene can be further purified by recrystallization from a suitable solvent like methanol.

IV. Visualizations

A. Experimental Workflow

References

- 1. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 2. webassign.net [webassign.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5.5 Arenediazonium Salt – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: Phospha-Mannich Reaction Utilizing Hypophosphorous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a powerful three-component condensation for the synthesis of α-aminophosphonates and their derivatives.[1][2] These compounds are of significant interest in medicinal chemistry and drug development as they are structural analogues of α-amino acids, exhibiting a wide range of biological activities.[3] This protocol details the synthesis of aminoalkyl-H-phosphinic acids using hypophosphorous acid (H₃PO₂), also known as hydroxy(oxo)phosphanium, as the phosphorus-containing component. This method provides a clean and efficient route to these valuable compounds.[4][5]

The reaction proceeds via the condensation of an amine, an aldehyde, and hypophosphorous acid, typically in a suitable solvent like acetic acid.[4][5] The reaction outcome can be influenced by the basicity of the amine, with more basic amines generally providing higher yields of the desired product.[4][5]

Reaction Mechanism and Experimental Workflow

The phospha-Mannich reaction with hypophosphorous acid is believed to proceed through the formation of N-hydroxyalkyl species as reactive intermediates.[5] The overall workflow for the synthesis and subsequent analysis of aminoalkyl-H-phosphinic acids is depicted below.

Caption: General experimental workflow for the phospha-Mannich reaction.

The proposed mechanism for the phospha-Mannich reaction using hypophosphorous acid suggests the formation of N-hydroxyalkyl intermediates.

References

- 1. Kabachnik-Fields Reaction [organic-chemistry.org]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]

- 5. Selective and clean synthesis of aminoalkyl- H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Phosphinic Acid in Electroless Nickel Plating

Introduction

Electroless nickel (EN) plating is an autocatalytic chemical process used to deposit a layer of nickel-phosphorus (Ni-P) alloy onto a solid substrate without the use of an external electrical current.[1][2] The process is widely utilized in various industries for its ability to create uniform coatings on complex geometries, providing exceptional corrosion resistance, wear resistance, and hardness.[1][3] The single largest industrial application of phosphinic acid (H₃PO₂), most commonly used in the form of its salt, sodium hypophosphite (NaH₂PO₂·H₂O), is as the reducing agent in this process.[4] The resulting deposit is a dense alloy of nickel and phosphorus, with the phosphorus content typically ranging from 2% to over 12%, which dictates the final properties of the coating.[2]

Principle of Operation

The electroless nickel plating process is autocatalytic, meaning the nickel deposit itself catalyzes the reaction.[2][5] Once an initial layer of nickel forms on the substrate, the reaction continues on the newly deposited nickel surface. This is initiated by a catalytic substrate which first activates the reduction of nickel ions by the hypophosphite.[5] This mechanism ensures a continuous and uniform build-up of the Ni-P alloy layer, even on intricate and internal surfaces.[1][2]

Reaction Mechanism

The fundamental chemical reaction involves the reduction of nickel ions (Ni²⁺) by hypophosphite ions (H₂PO₂⁻) on a catalytic surface. While the exact mechanism is complex and subject to some debate, two primary theories are the atomic hydrogen mechanism and the hydride transfer mechanism.[5] A simplified overall reaction in an acidic bath can be represented as the reduction of nickel ions and the co-deposition of phosphorus, accompanied by the evolution of hydrogen gas.[6]

The primary reactions at the catalytic surface are:

-

Nickel Reduction: Ni²⁺ + H₂PO₂⁻ + H₂O → Ni (metal) + H₂PO₃⁻ + 2H⁺

-

Phosphorus Co-deposition: H₂PO₂⁻ + H (atomic) → P (elemental) + OH⁻ + H₂O

-

Hydrogen Evolution: 2H⁺ + 2e⁻ → H₂ (gas)

A portion of the hypophosphite is also oxidized to produce hydrogen gas without depositing nickel, which affects the overall efficiency of the process.

Role of Bath Components

A stable and efficient electroless nickel plating bath consists of several key components:

-

Nickel Source: Typically nickel sulfate, which provides the nickel ions for deposition.

-

Reducing Agent: Phosphinic acid or its salt (sodium hypophosphite) provides the electrons for the reduction of nickel ions.[1][4] Its concentration influences both the plating rate and the phosphorus content of the deposit.[7]

-

Complexing Agents (Chelators): Organic acids such as lactic acid, malic acid, and citric acid are used to form stable complexes with nickel ions.[1][7][8] This prevents the precipitation of nickel phosphite and helps control the free nickel ion concentration, ensuring bath stability.[1][8] The strength of the complex affects the plating rate and phosphorus content; weaker complexes tend to increase the plating rate and lower the phosphorus content.[6]

-

Stabilizers: Small quantities of compounds containing lead, sulfur, or other heavy metals are added to control the catalytic activity, preventing spontaneous decomposition of the bath.[1][6]

-

Buffers: Carboxylic acids and their salts also act as buffers to maintain the bath's pH within the optimal range, as the reaction produces hydrogen ions (H⁺) which lower the pH.[1][6]

Experimental Protocols

Protocol 1: Preparation and Operation of an Acidic Electroless Nickel Plating Bath

This protocol describes the preparation of a standard high-phosphorus electroless nickel bath and the plating procedure.

1. Materials and Reagents:

- Nickel Sulfate (NiSO₄·6H₂O)

- Sodium Hypophosphite (NaH₂PO₂·H₂O)

- Lactic Acid (C₃H₆O₃)

- Malic Acid (C₄H₆O₅)

- Lead Acetate (Pb(CH₃COO)₂) - Stabilizer

- Ammonium Hydroxide (NH₄OH) or Potassium Hydroxide (KOH) for pH adjustment

- Deionized (DI) Water

- Substrate to be plated (e.g., low carbon steel, aluminum alloy)

- Appropriate cleaning and activation solutions (e.g., alkaline cleaner, acid etch)

2. Bath Preparation (1 Liter): a. Fill a clean plating tank (e.g., polypropylene) with approximately 500 mL of DI water and heat to ~70°C. b. Dissolve the nickel sulfate and complexing acids (lactic acid, malic acid) with gentle agitation. c. In a separate container, dissolve the sodium hypophosphite in ~200 mL of DI water and add it to the main tank. d. Add the stabilizer solution (e.g., a pre-dissolved stock of lead acetate). e. Add DI water to bring the volume to 1 liter. f. Heat the bath to the operating temperature (88-90°C).[6] g. Adjust the pH to the desired range (e.g., 4.6-4.8) using a pH adjuster like ammonium hydroxide.[7][9]

3. Substrate Preparation: a. Alkaline Cleaning: Degrease the substrate in an alkaline solution to remove oils and organic contaminants. b. Rinsing: Thoroughly rinse with DI water. c. Acid Etching/Activation: Immerse in an acid solution to remove surface oxides and activate the surface. The choice of acid depends on the substrate material. d. Final Rinsing: Rinse again with DI water before immediate immersion into the EN bath.

4. Plating Procedure: a. Immerse the activated substrate into the heated and pH-adjusted EN bath. Mild agitation of the solution is recommended. b. The plating process will begin spontaneously, evidenced by the formation of hydrogen bubbles on the substrate surface. c. Plate for the required duration to achieve the desired thickness (typical plating rates are 10-12 µm/hr).[10] d. Once complete, remove the substrate and rinse thoroughly with DI water. e. Dry the plated part using clean compressed air or in an oven.

5. Post-Plating Heat Treatment (Optional): a. To increase the hardness and wear resistance of the deposit, bake the plated part. For example, heating at 400°C for one hour can significantly increase hardness.

Protocol 2: Bath Maintenance and Analysis

Continuous operation requires monitoring and replenishing bath components and removing by-products.

1. Monitoring Key Parameters:

- pH: Monitor continuously or at regular intervals. The pH tends to decrease during operation and must be adjusted upwards with additions of ammonium hydroxide or potassium hydroxide.[6]

- Temperature: Maintain within a narrow range (e.g., 88 ± 1°C) as temperature significantly affects the plating rate.[6][10]

- Nickel Concentration: As nickel is consumed, its concentration drops. It should be analyzed and replenished regularly. A common analytical method is EDTA titration.[11]

- Hypophosphite Concentration: The reducing agent must also be replenished. Analysis can be performed via iodometric titration or, more advanced, ion chromatography.[11][12][13]

- Orthophosphite Concentration: The by-product, orthophosphite (HPO₃²⁻), accumulates in the bath.[12] High concentrations (>120 g/L) can inhibit the plating rate and degrade deposit quality.[7][9] Its level can be monitored by ion chromatography or titration.[11][13]

2. Replenishment:

- Replenishment should be done using concentrated solutions of nickel sulfate and sodium hypophosphite to maintain chemical balance and operating volume.

- The frequency of replenishment depends on the workload or "metal turnovers" (MTOs). One MTO is the deposition of the initial amount of nickel in the bath. A bath's lifespan is often measured in MTOs before its performance degrades due to by-product accumulation.[7]

Data Presentation

Table 1: Typical Electroless Nickel Bath Composition and Operating Parameters

| Component | Function | Typical Concentration Range | Reference(s) |

|---|---|---|---|

| Nickel Sulfate (as Ni²⁺) | Nickel Source | 2.0 - 6.0 g/L | [7],[9],[6] |

| Sodium Hypophosphite | Reducing Agent | 25 - 40 g/L | [7],[9] |

| Lactic Acid | Complexing Agent | < 25 g/L (in combination) | [7],[9] |

| Malic/Succinic Acid | Complexing Agent | < 25 g/L (in combination) | [7],[9] |

| Lead Acetate | Stabilizer | 0.0004 - 0.0007 g/L | [7],[9] |

| Operating Parameter | Effect | Typical Value | |

| pH | Controls Rate & %P | 4.4 - 4.8 | [7],[9] |

| Temperature | Controls Rate | 85 - 90 °C | [6] |

| Bath Loading | Plating Area | 0.5 - 2.0 dm²/L | - |

| Agitation | Ensures Uniformity| Mild (Air or Mechanical) |[10] |

Table 2: Influence of Operating Parameters on Deposit Properties

| Parameter Increased | Effect on Plating Rate | Effect on Phosphorus Content (%) | Effect on Deposit Properties | Reference(s) |

|---|---|---|---|---|

| pH | Increases | Decreases | Higher stress, increased hardness | [6] |

| Temperature | Increases (Exponentially) | Decreases | Can increase stress if outside optimal range | [6] |

| Hypophosphite Conc. | Increases (to a point) | Increases | Affects deposit morphology | [6] |

| Orthophosphite Conc. | Decreases | Increases slightly | Can increase internal stress and porosity, reducing corrosion resistance |[6],[10] |

Table 3: General Properties of Electroless Nickel-Phosphorus Coatings

| Property | Low Phosphorus (2-5% P) | Medium Phosphorus (6-9% P) | High Phosphorus (10-13% P) | Reference(s) |

|---|---|---|---|---|

| Structure (As-Plated) | Microcrystalline | Crystalline + Amorphous | Amorphous (X-ray amorphous) | [1],[14] |

| Hardness (As-Plated) | ~550-650 HK₁₀₀ | ~500-600 HK₁₀₀ | ~450-550 HK₁₀₀ | [1] |

| Hardness (Heat Treated) | Up to 1100 HK₁₀₀ | Up to 1000 HK₁₀₀ | Up to 900 HK₁₀₀ | - |

| Corrosion Resistance | Good | Very Good | Excellent (less porous) | [1] |

| Magnetism (As-Plated) | Ferromagnetic | Slightly Ferromagnetic | Non-magnetic (>11.2% P) | [1] |

| Solderability | Good | Fair | Poor | [1] |

| Internal Stress | Tensile | Varies (Tensile/Compressive) | Compressive |[6] |

References

- 1. Electroless nickel-phosphorus plating - Wikipedia [en.wikipedia.org]

- 2. advancedplatingtech.com [advancedplatingtech.com]

- 3. Electroless Nickel Plating (containing Phosphorus) | Mitsuya Co., Ltd. [mitsuya-plating.com]

- 4. Hypophosphorous acid - Wikipedia [en.wikipedia.org]

- 5. tau.ac.il [tau.ac.il]

- 6. tau.ac.il [tau.ac.il]

- 7. data.epo.org [data.epo.org]

- 8. Role of Complexing Agents in Electroless Nickel Baths [eureka.patsnap.com]

- 9. WO2017015054A1 - Electroless nickel-phosphorous plating baths with reduced ion concentration and methods of use - Google Patents [patents.google.com]